![molecular formula C15H20ClF3N6O B2968860 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide CAS No. 338979-30-9](/img/structure/B2968860.png)
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth . It is also known as ML267 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C12H15ClF3N5O . It contains a pyridin-2-yl group, a piperazin-1-yl group, and a trifluoromethyl group .Chemical Reactions Analysis
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . An advanced analogue of this series, ML267 (55), was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in the agrochemical industry. Specifically, TFMPs are used to protect crops from pests. One notable example is fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) serves as a chemical intermediate for several crop-protection products .
Pharmaceutical Applications
TFMP derivatives also find applications in the pharmaceutical and veterinary industries. Five pharmaceutical products and two veterinary products containing the TFMP moiety have been granted market approval. Additionally, numerous candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom, combined with the characteristics of the pyridine moiety, contribute to the biological activities of TFMP derivatives. Researchers anticipate discovering novel applications for TFMP in the future .
Anti-Fibrotic Activity
Recent research has investigated the anti-fibrotic activity of specific compounds related to TFMP. For instance, compounds like 12m and 12q have shown promising results in this context .
Antibacterial Agents
In the pursuit of effective antibacterial agents, researchers have explored compounds that target both classes of phosphopantetheinyl transferase (PPTase) enzymes. These enzymes play a crucial role in bacterial proliferation. While some AcpS-PPTase-specific compounds have limited antibacterial activity, simultaneous targeting of both classes of PPTase enzymes may be essential for halting bacterial growth .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes such as phosphopantetheinyl transferases , which play a crucial role in bacterial cell viability and virulence .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Pathways activated by phosphopantetheinyl transferases, which are potential targets of this compound, include microbial fatty acid synthase . This enzyme complex is essential for bacterial cell viability and virulence .
Pharmacokinetics
The compound’s physical form is solid , which might influence its bioavailability and pharmacokinetics.
Result of Action
Given its potential interaction with phosphopantetheinyl transferases , it may affect bacterial cell viability and virulence .
properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-[(E)-dimethylaminomethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClF3N6O/c1-23(2)10-21-22-13(26)9-24-3-5-25(6-4-24)14-12(16)7-11(8-20-14)15(17,18)19/h7-8,10H,3-6,9H2,1-2H3,(H,22,26)/b21-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMSZMJDPFXHIY-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC(=O)CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.